Product packaging for Mesoxalic acid(Cat. No.:CAS No. 473-90-5)

Mesoxalic acid

Cat. No.: B1676314
CAS No.: 473-90-5
M. Wt: 118.04 g/mol
InChI Key: XEEVLJKYYUVTRC-UHFFFAOYSA-N
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Description

Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2O5 B1676314 Mesoxalic acid CAS No. 473-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxopropanedioic acid
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InChI

InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)
Source PubChem
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InChI Key

XEEVLJKYYUVTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3021649
Record name Oxopropanedioic acid
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Molecular Weight

118.04 g/mol
Source PubChem
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CAS No.

473-90-5
Record name Mesoxalic acid
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Record name Mesoxalic acid
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Record name Mesoxalic acid
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Record name Oxopropanedioic acid
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Record name Mesoxalic acid
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Record name MESOXALIC ACID
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Record name Mesoxalic acid
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Synthetic Methodologies for Mesoxalic Acid and Its Derivatives

Classical Synthesis Routes of Mesoxalic Acid

Historically, the synthesis of this compound has been achieved through several classical methods that were pivotal in the early development of organic chemistry. These routes, while foundational, often involve harsh reaction conditions and the use of stoichiometric heavy metal oxidants.

Hydrolysis of Alloxan with Baryta Water

One of the earliest methods for preparing this compound involves the hydrolysis of alloxan. Alloxan itself was first synthesized by Justus von Liebig and Friedrich Wöhler, who were central figures in the nascent field of organic chemistry. nih.gov Their work on uric acid and its derivatives laid the groundwork for the discovery of many new organic compounds. nih.gov The hydrolysis of alloxan is typically carried out using baryta water (a solution of barium hydroxide), which facilitates the breakdown of the alloxan molecule to yield a salt of this compound. Subsequent acidification then produces the free acid. This method is of significant historical importance, linking the chemistry of uric acid derivatives to that of dicarboxylic acids.

Warming Caffuric Acid with Lead Acetate Solution

Another classical approach to the synthesis of this compound involves the reaction of caffuric acid with a lead acetate solution upon warming. Caffuric acid, a compound derived from caffeine, undergoes oxidation and degradation in the presence of lead acetate to form this compound. This method highlights the historical reliance on naturally derived starting materials and heavy metal reagents for organic transformations.

Oxidation of Glyceryl Diacetate with Nitric Acid

This compound can also be prepared by the oxidation of glyceryl diacetate using concentrated nitric acid. This reaction is typically performed in ice-cold water to control the exothermic nature of the oxidation process. The nitric acid acts as a powerful oxidizing agent, converting the secondary alcohol group of the glycerol (B35011) backbone into a ketone and the terminal primary alcohol groups into carboxylic acids, ultimately yielding this compound.

Oxidative Synthesis Approaches to this compound

More contemporary methods for the synthesis of this compound focus on the direct oxidation of readily available substrates like tartronic acid and glycerol. These approaches often employ catalytic systems to achieve higher selectivity and more environmentally benign reaction conditions.

Oxidation of Tartronic Acid

The oxidation of tartronic acid (2-hydroxymalonic acid) presents a direct route to this compound. ejpmr.com This transformation involves the oxidation of the secondary hydroxyl group of tartronic acid to a ketone. Various oxidizing agents and catalytic systems have been employed to effect this conversion. For instance, semiconductor-sensitized photo-oxidation using titanium dioxide (TiO2) under visible light has been investigated as a method to produce this compound from tartronic acid. ejpmr.com This approach aligns with the principles of green chemistry by utilizing light as an energy source.

Oxidation of Glycerol

The catalytic oxidation of glycerol, a readily available and renewable byproduct of the biodiesel industry, has emerged as a highly promising and sustainable route for the production of this compound and other valuable C3 chemicals. core.ac.ukmdpi.com This process typically involves the selective oxidation of the primary and secondary hydroxyl groups of the glycerol molecule. The reaction can proceed through a network of pathways, yielding various intermediates and final products, with the selectivity towards this compound being highly dependent on the catalyst and reaction conditions employed. mdpi.com

Reaction Pathways in Glycerol Oxidation:

The oxidation of glycerol can proceed via the initial oxidation of either a primary or secondary hydroxyl group, leading to the formation of glyceraldehyde or dihydroxyacetone, respectively. mdpi.com Further oxidation of these intermediates can lead to a variety of C3 carboxylic acids, including glyceric acid and tartronic acid. mdpi.com The subsequent oxidation of tartronic acid yields the target molecule, this compound. mdpi.com Under more aggressive conditions, C-C bond cleavage can occur, leading to the formation of C2 and C1 products such as glycolic acid, oxalic acid, and formic acid. mdpi.comfrontiersin.org

Catalytic Systems for Glycerol Oxidation:

A range of catalytic systems have been developed to enhance the selectivity and efficiency of glycerol oxidation to this compound. These include:

Bimetallic Catalysts: Platinum-palladium nanoparticles supported on carbon nanotubes (Pt-Pd/CNT) have demonstrated high selectivity for this compound in an alkaline medium. core.ac.uk

Enzymatic Systems: The laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system offers a biocatalytic route for the selective oxidation of glycerol to this compound under mild conditions. researchgate.netump.edu.my

Gold-Based Catalysts: Gold nanoparticles supported on materials like lanthanum manganese oxide (LaMnO3) have shown exceptional selectivity for the oxidation of glycerol to tartronic acid, a direct precursor to this compound. cardiff.ac.uk

Research Findings on Glycerol Oxidation to this compound:

The following table summarizes key research findings from various studies on the catalytic oxidation of glycerol, highlighting the catalyst used, reaction conditions, and the resulting product selectivity.

CatalystOxidant/MediumTemperature (°C)Time (h)Key ProductsSelectivity (%)
Pt-Pd/CNTElectrochemical (Alkaline)--This compound86.42
Pd/CNTElectrochemical (Alkaline)--Tartronic Acid50.17
Pt/CNTElectrochemical (Alkaline)--Tartronic Acid46.02
Laccase/TEMPOAerobic19-This compound-
Pd-Ag/CoFe2O4O2 (NaOH solution)804This compoundTraces
Pd-Ag/CoFe2O4O2 (NaOH solution)602Glyceraldehyde99.35

Electrochemical Oxidation of Glycerol:

Electrocatalytic oxidation of glycerol offers a green and controllable method for the synthesis of value-added chemicals. core.ac.uk Studies using bimetallic Pt-Pd/CNT catalysts in an alkaline medium have shown that the introduction of palladium into the platinum lattice facilitates the formation of C3 products, with a remarkable selectivity of 86.42% for this compound. core.ac.uk In contrast, the monometallic catalysts, Pd/CNT and Pt/CNT, primarily yielded tartronic acid with selectivities of 50.17% and 46.02%, respectively. core.ac.uk The electro-oxidation process involves a complex reaction network where glycerol is first oxidized to C3 intermediates like dihydroxyacetone and glyceraldehyde, which are then further oxidized to various carboxylic acids. acs.org

The following table presents data from an electrochemical oxidation study of glycerol, illustrating the influence of the catalyst on product distribution.

CatalystProductSelectivity (%)
Pt-Pd/CNTThis compound86.42
Pt-Pd/CNTTartronic Acid-
Pt-Pd/CNTGlyceric Acid-
Pt-Pd/CNTDihydroxyacetone-
Pt-Pd/CNTGlyceraldehyde-
Pt-Pd/CNTOxalic Acid-
Pd/CNTTartronic Acid50.17
Pt/CNTTartronic Acid46.02
Homogeneous Oxidation Systems (e.g., TEMPO-mediated)

Homogeneous oxidation systems utilizing catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have proven effective for the synthesis of this compound. TEMPO-mediated oxidation is a mild and selective method for converting primary alcohols to carboxylic acids.

In a typical TEMPO-mediated system, a primary oxidant, such as sodium hypochlorite (bleach), is used to regenerate the active oxoammonium ion from the TEMPO radical. This catalytic cycle allows for the use of a substoichiometric amount of TEMPO. The oxidation of tartronic acid and dihydroxyacetone to sodium mesoxalate has been successfully demonstrated using a catalytic amount of TEMPO with bleach as the regenerating oxidant in an aqueous solution. While the conversion of tartronic acid is complete, the oxidation of dihydroxyacetone can lead to some degradation of the final product. capes.gov.br

The general mechanism involves the oxidation of the primary alcohol to an aldehyde by the oxoammonium salt, followed by further oxidation to the carboxylic acid. The efficiency and selectivity of this process can be influenced by the choice of the secondary oxidant and reaction conditions. For instance, using a peracid as the secondary oxidant can lead to a strong oxidizing environment that may interfere with other functional groups. Anelli's procedure, which uses sodium hypochlorite in a biphasic system, offers a highly efficient method for this transformation.

Table 1: Comparison of TEMPO-mediated Oxidation Systems

SubstratePrimary OxidantCo-catalyst/MediatorProductKey Findings
Tartronic AcidSodium HypochloriteTEMPOSodium MesoxalateComplete conversion to the desired product. capes.gov.br
DihydroxyacetoneSodium HypochloriteTEMPOSodium MesoxalatePartial degradation of the reaction product observed. capes.gov.br
Heterogeneous Oxidation Systems (e.g., metal-catalyzed)

Heterogeneous oxidation systems offer advantages in terms of catalyst recovery and reuse. Metal-catalyzed oxidations, in particular, have been explored for the synthesis of dicarboxylic acids from bio-derived polyols.

For example, perovskite-supported gold (Au) catalysts have shown exceptional selectivity for the oxidation of glycerol to tartronic acid. cardiff.ac.uk In these systems, the choice of both the metal nanoparticle and the support material significantly influences the product selectivity. Gold nanoparticles supported on lanthanum manganite (LaMnO3) have demonstrated high yields of tartronic acid, while platinum (Pt) catalysts on the same support tend to promote C-C bond cleavage, leading to different products. cardiff.ac.uk

Titanium dioxide (TiO2) is another semiconductor that has been utilized as a heterogeneous catalyst for the photo-oxidation of tartronic acid to this compound under visible light. ejpmr.com This photocatalytic method presents a promising route for organic synthesis due to the non-toxicity, stability, and high efficiency of TiO2. ejpmr.com

Table 2: Performance of Different Heterogeneous Catalysts in Glycerol Oxidation

CatalystSupportPrimary ProductTartronic Acid YieldReference
AuLaMnO3Tartronic AcidUp to 80% in 24h cardiff.ac.uk
AuPtLaMnO3Glyceric Acid13.5% in 6h cardiff.ac.uk
PtLaMnO3C-C Scission ProductsMinimal cardiff.ac.uk
AuTiO2Lactic Acid9% (max) cardiff.ac.uk
Enzymatic Oxidation (e.g., laccase/TEMPO system)

Enzymatic oxidation provides a green and highly selective alternative to traditional chemical methods. The combination of enzymes with mediators like TEMPO can create efficient catalytic systems for the oxidation of alcohols. While direct enzymatic synthesis of this compound is not extensively detailed in the provided context, the principles of laccase/TEMPO systems for alcohol oxidation are relevant.

In a laccase/TEMPO system, the laccase enzyme oxidizes TEMPO to its corresponding oxoammonium ion, which then selectively oxidizes the alcohol. This method is particularly advantageous for its mild reaction conditions and high selectivity, minimizing the formation of byproducts.

Electrocatalytic Oxidation

Electrocatalytic oxidation is an environmentally friendly method that uses electricity to drive oxidation reactions, often with the help of a mediator. Aminoxyl radicals like TEMPO and its derivatives can be employed as electrocatalysts for the conversion of alcohols to aldehydes, ketones, or carboxylic acids.

In this process, the electrocatalyst is oxidized at the anode to generate the active oxoammonium species. This species then diffuses into the solution to oxidize the substrate in a homogeneous reaction. The reduced catalyst is subsequently regenerated at the anode, completing the catalytic cycle. nih.gov This approach allows for reactions to be performed at lower potentials, which enhances functional group compatibility. nih.gov The methodology has been successfully applied to a diverse range of alcohol substrates, demonstrating its versatility. nih.gov

Oxidation of Pyruvic Acid

The oxidation of pyruvic acid represents another potential pathway for the synthesis of this compound. While the direct oxidation of pyruvic acid to this compound is a plausible chemical transformation, specific methodologies and their efficiencies are areas of ongoing research.

Oxidation of Methylglyoxal (B44143)

Similar to pyruvic acid, methylglyoxal can serve as a precursor for the synthesis of this compound through oxidation. The transformation of this α-ketoaldehyde to a dicarboxylic acid would involve the oxidation of its aldehyde group. The specifics of this synthetic route, including catalysts and reaction conditions, are important considerations for its practical application.

Derivatization Strategies for this compound

This compound, with its ketone and two carboxylic acid functionalities, is a versatile building block for further chemical modifications. It readily reacts with water to form dihydroxymalonic acid, also known as this compound monohydrate. wikipedia.org This hydrated form is often the commercially available product. wikipedia.org

The dicarboxylic acid nature of this compound allows for the formation of various derivatives, including:

Salts: It readily loses two protons to form the mesoxalate anion (C₃O₅²⁻), which can form salts with various cations, such as sodium mesoxalate (Na₂C₃O₅). wikipedia.org

Esters: The carboxylic acid groups can be esterified to produce compounds like diethyl mesoxalate ((C₂H₅)₂C₃O₅). wikipedia.org

These derivatization strategies are crucial for modifying the physical and chemical properties of this compound, enabling its use in a wider range of applications.

Esterification Reactions

The synthesis of this compound esters, such as diethyl mesoxalate, can be achieved through the oxidation of the corresponding malonic acid esters. google.com A known method involves the use of nitrous gases to oxidize malonic esters. google.com This process can be optimized by a multi-stage heat treatment to convert intermediate products like mononitro and dinitro malonic esters into the desired this compound ester. google.com The reaction typically requires an extended period, often at least 48 hours at room temperature, for completion. google.com

Another approach to forming esters involves transesterification. For instance, diethyl oxalate (B1200264) can be converted to methylethyl oxalate. cdnsciencepub.com This reaction can be catalyzed by diazomethane in the presence of an alcohol, such as methanol. cdnsciencepub.com The degree of conversion in these reactions is highly dependent on the amount of alcohol present. cdnsciencepub.com

Starting MaterialReagents/ConditionsProductKey Findings
Malonic acid estersNitrous gases, followed by multi-stage heat treatment (120-180°C, then 205-245°C)This compound estersHeat treatment is crucial for converting nitro-malonic ester intermediates into the final product. google.com
Diethyl oxalateDiazomethane, MethanolMethylethyl oxalate, Dimethyl oxalateThe presence of alcohol is necessary for the transesterification to occur with diazomethane. cdnsciencepub.com

Formation of Hydrazone Derivatives

Hydrazone derivatives are formed through the reaction of a ketone or aldehyde with a hydrazine compound. researchgate.netnih.gov In the case of this compound, its ketone group can react with a substituted or unsubstituted hydrazine to yield a hydrazone. This reaction is a condensation reaction where a molecule of water is eliminated.

The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon of this compound. While specific literature on the 4-chlorophenylhydrazone of this compound is not detailed in the provided sources, the synthesis would follow this established pathway. Hydrazide-hydrazones are a significant class of compounds in organic synthesis, often serving as intermediates for creating various heterocyclic compounds. nih.gov The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. rsc.org

Reactant 1Reactant 2Product ClassReaction Type
This compound (or its ester)Hydrazine or Substituted Hydrazine (e.g., 4-chlorophenylhydrazine)HydrazoneCondensation

Salt Formation

This compound is a dicarboxylic acid that can readily deprotonate to form the mesoxalate anion (C₃O₅²⁻). wikipedia.org This divalent anion can then form ionic bonds with metal cations to create salts, such as sodium mesoxalate (Na₂C₃O₅) and potassium mesoxalate. wikipedia.org The formation of these salts is a standard acid-base neutralization reaction, where the acidic protons of the carboxylic acid groups react with a base (e.g., sodium hydroxide or potassium hydroxide). It is important to note that commercially available sodium mesoxalate is often in its hydrated form, which is more accurately described as sodium dihydroxymalonate. wikipedia.org

AcidBaseProduct Salt
This compound (C₃H₂O₅)Sodium Hydroxide (NaOH)Sodium Mesoxalate (Na₂C₃O₅)
This compound (C₃H₂O₅)Potassium Hydroxide (KOH)Potassium Mesoxalate (K₂C₃O₅)

Formation of Dihydroxymalonic Acid (this compound Monohydrate)

This compound has a strong affinity for water and readily undergoes hydration to form dihydroxymalonic acid (C₃H₄O₆). wikipedia.org This product is commonly referred to as this compound monohydrate. wikipedia.orgwikipedia.orgwikidata.org The reaction involves the addition of a water molecule across the carbonyl group of the ketonic acid, resulting in a stable geminal diol structure. wikipedia.org This hydrated form is a white, water-soluble solid that crystallizes into deliquescent prisms. wikipedia.org

Many synthetic routes that are carried out in aqueous solutions directly yield the dihydroxy derivative. wikipedia.org For example, dihydroxymalonic acid can be synthesized by the hydrolysis of alloxan using baryta water or through the oxidation of glycerol or tartronic acid. wikipedia.orgwikipedia.org

ReactantReagent/ConditionProductNotes
This compoundWater (H₂O)Dihydroxymalonic AcidA hydration reaction forming a stable geminal diol. wikipedia.org
AlloxanBaryta water (hydrolysis)Dihydroxymalonic AcidA classic synthetic route to the hydrated form. wikipedia.org
GlycerolOxidationDihydroxymalonic AcidOxidation in an aqueous environment yields the hydrated product. wikipedia.orgwikipedia.org

Green Chemistry and Sustainable Synthesis of this compound

Green chemistry principles encourage the development of environmentally benign and sustainable synthetic processes. nih.gov For this compound, a promising green route involves the oxidation of glycerol. wikipedia.org Glycerol is a readily available and renewable feedstock, as it is a major byproduct of the biodiesel industry. nih.gov The conversion of this C3 platform molecule into higher-value chemicals like this compound is an area of active research. nih.gov The oxidation of glycerol to produce this compound aligns with the green chemistry goal of using renewable resources. wikipedia.org

Additionally, mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), represents another green approach. nih.govnih.gov These methods often reduce or eliminate the need for solvents, making them more environmentally friendly. nih.gov While specific applications of mechanochemistry for this compound synthesis are not detailed, the principles could be applied to its production, potentially leading to more sustainable processes.

Green ApproachStarting MaterialProductSustainability Aspect
Use of Renewable FeedstockGlycerolThis compoundUtilizes a byproduct from the biodiesel industry, reducing waste and reliance on fossil fuels. nih.gov
MechanochemistrySolid ReactantsVariousReduces or eliminates the use of solvents, saving resources and preventing pollution. nih.gov

Reaction Mechanisms and Chemical Reactivity of Mesoxalic Acid

Decarboxylation Pathways of Mesoxalic Acid

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). This compound, being a -keto acid derivative (specifically, an -keto dicarboxylic acid), is prone to decarboxylation. Decarboxylation occurs readily in -keto acids and malonic acid derivatives masterorganicchemistry.com. The reaction typically proceeds through a cyclic, concerted transition state masterorganicchemistry.com.

Formation of Glyoxylic Acid

One significant decarboxylation pathway of this compound leads to the formation of glyoxylic acid (C₂H₂O₃). This involves the loss of one molecule of carbon dioxide from this compound nih.govfishersci.ca.

The general decarboxylation of -keto acids results in an enol intermediate, which then undergoes keto-enol tautomerism to form the more stable carbonyl compound masterorganicchemistry.com. In the case of this compound, the loss of CO₂ yields glyoxylic acid.

Influence of Reaction Conditions on Decarboxylation

The conditions under which the decarboxylation of this compound occurs can influence the reaction rate and potentially the extent of the reaction. While specific detailed studies on the influence of various conditions solely on this compound's decarboxylation are not extensively detailed in the provided results, the decarboxylation of similar compounds like acetoacetic acid is known to be affected by temperature and pH masterorganicchemistry.com. For acetoacetic acid, the acid form decomposes significantly faster than its anion, although their activation energies are comparable, suggesting an entropy effect is responsible for the difference in reactivity masterorganicchemistry.com. This suggests that factors such as temperature, solvent, and the presence of catalysts or enzymes can play a role in the decarboxylation of this compound. Some research indicates experimental conditions for the decarboxylation of this compound by muscle tissue thegoodscentscompany.com.

Redox Chemistry of this compound

This compound participates in various oxidation and reduction reactions due to the presence of both ketone and carboxylic acid functional groups.

Oxidation Reactions

This compound can undergo oxidation, leading to the formation of smaller organic acids.

Oxalic acid (C₂H₂O₄) can be formed from the oxidation of this compound easychem.orgnih.govmetabolomicsworkbench.org. This transformation involves the loss of a carbon atom, likely as carbon dioxide, and the oxidation of the remaining structure. This compound is reported as an oxidation product in the ozonation of naphthoresorcinol thegoodscentscompany.com. It is also formed during the aqueous oxidation of methylglyoxal (B44143) in the presence of OH radicals, alongside pyruvic acid, formic acid, acetic acid, and oxalic acid nih.gov.

Cerium(IV) (Ce⁴⁺) is a strong oxidizing agent commonly used in redox reactions uobaghdad.edu.iq. This compound can be oxidized by Cerium(IV) ions. In the context of the Belousov-Zhabotinsky reaction, which often involves the oxidation of organic acids by cerium(IV), this compound is mentioned as an intermediate or related compound bme.hufsu.edu. Studies on the oxidation of malonic acid by cerium(IV) have sometimes involved replacing malonic acid with this compound to study the reaction stoichiometry and mechanism acs.org. The stoichiometry of this compound oxidation by cerium(IV) is reported to be 4 under aerobic conditions, meaning 4 moles of Ce(IV) are consumed per mole of this compound acs.org. Under aerobic conditions, the stoichiometry of CO₂ production in the ceric oxidation of this compound is increased significantly compared to anaerobic conditions fsu.educore.ac.uk. While oxalic acid produces one mole of CO₂ per mole of Ce(IV) reduced under anaerobic conditions, this compound shows a large increase in CO₂ production under aerobic conditions core.ac.uk. This suggests that the presence of oxygen significantly influences the oxidation pathway and the extent of decarboxylation during the reaction with Cerium(IV) fsu.educore.ac.uk. The oxidation of this compound by two Ce⁴⁺ ions can lead to oxalic acid bme.hu.

Catalytic Ozonation

This compound is a byproduct that can form during the ozonation of wastewater imdea-agua.orgresearchgate.net. Studies have investigated its depletion through both non-catalytic and catalytic ozonation processes, often using catalysts such as copper oxide supported on mesoporous silica (B1680970) (CuO/SBA-15) imdea-agua.orgresearchgate.netuah.es. Catalytic ozonation has demonstrated greater efficiency in degrading this compound compared to non-catalytic methods, proving less susceptible to inhibition by inorganic anions (like bicarbonates, sulfates, chlorides, and phosphates) and suspended solids present in wastewater imdea-agua.orgresearchgate.net. The catalytic process can accelerate the depletion of organic acids imdea-agua.org.

Research suggests that during catalytic ozonation, this compound may form geminal diols, which are then readily oxidized on the catalyst surface to yield oxalic acid and carbon dioxide uah.es. The rate of oxidation of these geminal diols is reported to increase with pH uah.es.

Reduction Reactions (e.g., to Tartronic Acid)

This compound can undergo reduction. In aqueous solution, it can be reduced by agents such as sodium amalgam to form tartronic acid chemeurope.com. Tartronic acid (2-hydroxymalonic acid) is a dicarboxylic acid related to malonic acid wikipedia.org. This reaction highlights the reactivity of the ketone group in this compound, which can be converted to a hydroxyl group upon reduction. Tartronic acid itself can be oxidized to form this compound wikipedia.orgfishersci.fifishersci.co.uk.

Nucleophilic and Electrophilic Reactivity of this compound

The chemical reactivity of this compound stems from its functional groups, the ketone and the carboxylic acids.

Reactions Involving the Ketone Group

The ketone group in this compound is a key reactive site ontosight.ai. Due to its polarization, the carbonyl carbon acts as an electrophilic center, susceptible to nucleophilic attack wikipedia.org. This compound, or its ester derivatives like diethyl oxomalonate, participate in addition reactions involving the highly polarized keto group wikipedia.org. Examples of reactions involving the electrophilic ketone group include aldol (B89426) additions, carbonyl ene reactions, Mannich reactions, and additions of organometallic reagents beilstein-journals.org. This compound readily reacts with water to form its hydrate (B1144303) (dihydroxymalonic acid), which contains stable geminal hydroxyl groups chemeurope.comwikipedia.org. This hydration is an addition reaction across the carbonyl double bond. This compound also combines with reagents like phenylhydrazine (B124118) and hydroxylamine, characteristic reactions of ketones chemeurope.com.

Reactions Involving Carboxylic Acid Groups

This compound possesses two carboxylic acid groups, which contribute to its acidic properties and reactivity hmdb.cawikipedia.orgdrugbank.comcymitquimica.com. Carboxylic acids can undergo various reactions, including acid-base reactions, forming salts by reacting with bases wikipedia.org. They can also be converted into derivatives such as esters and amides, although the direct conversion to amides from the carboxylic acid is not always straightforward wikipedia.org. The carboxylic acid groups can also participate in reactions like esterification and decarboxylation cymitquimica.com. The deprotonation of the carboxylic acid groups yields the mesoxalate anion wikipedia.org.

Complexation and Chelation Properties of this compound

This compound and its derivatives exhibit complexation and chelation properties cymitquimica.com. A chelating agent is a molecule that can bind to a metal ion to form a stable complex, often described as having a "claw-like" grip on the metal ion numberanalytics.com.

Metal Ion Chelation (e.g., Mg²⁺, Cu²⁺)

This compound can act as a chelating agent, binding metal ions in solution cymitquimica.com. The mesoxalate anion, formed by the deprotonation of the carboxylic acid groups, can function as a chelating and bridging ligand, utilizing its carboxylate and potentially alkoxide (from the hydrated form) groups to coordinate with metal ions mdpi.com. This property is significant in various chemical and biological systems nih.gov.

Studies have demonstrated the ability of this compound derivatives to chelate metal ions such as copper and iron, forming stable complexes . For instance, a study showed that a disodium (B8443419) mesoxalate compound effectively chelates copper ions, forming stable complexes . The chelation of metal ions like copper can influence biological systems and is essential in enzymatic functions where metal ions play critical roles .

Research on derivatives of this compound, such as the 4-chlorophenylhydrazone of this compound (CPHM), has indicated that divalent metal ions are required for the formation of ternary complexes with these compounds nih.gov. Specifically, the binding of CPHM has been shown to be Mg²⁺-dependent nih.gov. This suggests that this compound derivatives can interact with magnesium ions (Mg²⁺) guidetopharmacology.org36.112.18 and copper ions (Cu²⁺) flybase.orguni.lu through chelation, influencing their biological or chemical activity. The ability to form stable complexes with transition metals like copper and magnesium is a key aspect of this compound's reactivity nih.gov.

Mesoxalate has been shown to form heptanuclear copper(II) complexes where the triply deprotonated mesoxalate anion acts as a chelating and bridging ligand mdpi.com. This highlights its capability to form complex structures with metal ions mdpi.com.

Here is a summary of metal ion chelation by this compound derivatives:

Metal IonObservationSource
Cu²⁺Effectively chelated by disodium mesoxalate, forming stable complexes.
Mg²⁺Required for the formation of ternary complexes with this compound derivatives like CPHM; binding of CPHM is Mg²⁺-dependent. nih.gov
IronChelated by this compound derivatives, forming stable complexes.
CopperChelated by this compound derivatives, forming stable complexes.

Coordination Chemistry with Transition Metals

This compound, particularly in its hydrated form as dihydroxymalonic acid, can act as a ligand in coordination chemistry with transition metals. researchgate.net The presence of carboxylate groups and hydroxyl groups provides potential binding sites for metal ions. The coordination of organic acids, including dicarboxylic acids, with transition metals is a well-established area in chemistry. libretexts.orgeolss.net Transition metal ions, especially those with partially filled d subshells, are known to form coordination complexes with various ligands through coordinate covalent bonds. libretexts.org The crystal structure of a complex formed between this compound and palladium(II) has been reported, demonstrating coordination through the hydroxyl groups of the hydrated ketone. researchgate.net This highlights the ability of this compound to engage in complex formation with transition metals, influencing its behavior in various chemical environments.

Reaction Kinetics and Thermodynamics of this compound Conversions

The reaction kinetics and thermodynamics of this compound conversions are crucial for understanding its fate and reactivity in different systems. Studies have investigated the oxidation of precursors like glycerol (B35011) and tartronic acid to this compound, providing insights into the reaction pathways and energy requirements. tandfonline.comresearchgate.nettandfonline.comtandfonline.comqualitas1998.net

Kinetic Modeling of Oxidation Processes

Kinetic modeling is employed to describe the rate of reactions involving this compound formation and consumption. In the selective oxidation of glycerol to this compound using a laccase/2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) system, a power law rate expression obtained via MATLAB fitting of experimental data was used to describe the serial chemical reactions. tandfonline.comresearchgate.nettandfonline.comtandfonline.com Kinetic models have also been developed to understand the oxidation of other organic compounds, such as oxalate (B1200264) and formate, catalyzed by copper-based materials, providing insights into the key chemical processes involved. acs.org These models help in evaluating reaction system behavior and are valuable for process optimization and scaling up. tandfonline.com

Activation Energies of Reaction Steps

Activation energy is a key thermodynamic parameter that indicates the energy barrier that must be overcome for a reaction to occur. In the oxidation of tartronic acid to this compound, studies have shown that this step requires a higher activation energy compared to other steps in the serial oxidation of glycerol. tandfonline.comresearchgate.nettandfonline.comfigshare.com Specifically, an activation energy of 25.06 kJ/mol has been reported for the oxidation of tartronic acid to this compound in the laccase/TEMPO system. tandfonline.comresearchgate.nettandfonline.comfigshare.com Activation energies for reactions involving organic acids and radicals, such as the reaction of OH radicals with dicarboxylic acids, have also been determined, providing further thermodynamic data relevant to the reactivity of such compounds. researchgate.netmdpi.com

pH-Dependency of Reaction Rates

The pH of the reaction medium can significantly influence the rates of reactions involving this compound due to the presence of ionizable functional groups (carboxylic acids). The speciation of this compound (as the neutral molecule, monoanion, or dianion) is pH-dependent, and each species can exhibit different reactivity. While specific data on the pH dependency of this compound's hydration equilibrium constant is noted as limited copernicus.org, studies on the oxidation of other organic compounds, including dicarboxylic acids, by species like the hydroxyl radical, demonstrate a clear pH dependency of reaction rates, with different ionic forms exhibiting varying reactivity. researchgate.netmdpi.com For instance, the reaction rates of OH radicals with dicarboxylic acids generally follow the trend k(AH₂) < k(AH⁻) < k(A²⁻), where AH₂, AH⁻, and A²⁻ represent the neutral, monoanionic, and dianionic forms, respectively. mdpi.com This suggests that the reaction rates of this compound conversions are also likely to be influenced by pH, as its ionization state changes with acidity.

Atmospheric Chemistry of this compound

This compound plays a role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) through aqueous-phase oxidation processes. escholarship.orgosti.gov

Formation in Atmospheric Oxidation Processes

This compound can be formed in the atmosphere through the oxidation of various precursors. One significant pathway involves the oxidation of glyoxal (B1671930) and methylglyoxal, which are ubiquitous water-soluble products of the atmospheric oxidation of volatile organic compounds. researchgate.netcloudfront.netacs.orgcopernicus.org Aqueous-phase photooxidation of glyoxal, for example, can lead to the formation of oxalic acid and other products, and while the glyoxylic acid pathway is predicted to contribute less to oxalic acid formation, this compound has been observed as a product in the oxidation of glyoxal and hydrogen peroxide. cloudfront.netpnnl.gov Additionally, this compound can be formed from the OH radical oxidation of other organic compounds, such as citric acid, in aqueous aerosol particles. escholarship.orgosti.govacs.org In these processes, the coupling of acid-base and free-radical chemistry can lead to the formation of low molecular weight, highly oxidized products like oxalic and this compound. escholarship.orgosti.gov The formation of this compound in the atmosphere contributes to the pool of organic acids that influence the acidity of atmospheric waters and the formation of SOA. aeronomie.be

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10132
Glyoxylic acid760
Tartronic acid45
Glycerol295
Glyoxal348
Oxalic acid971
Citric acid311
Methylglyoxal1089
Dihydroxymalonic acid10132 (often referred to as this compound monohydrate)

Note: Dihydroxymalonic acid is the hydrated form of this compound and shares the same PubChem CID in many contexts. wikipedia.org

Data Tables

Table 1: Activation Energy for Oxidation of Tartronic Acid to this compound

Reaction StepActivation Energy (kJ/mol)
Tartronic acid oxidation to this compound25.06 tandfonline.comresearchgate.nettandfonline.comfigshare.com

Table 2: this compound Yield in Glycerol Oxidation

SystemTemperature (°C)pHGlycerol/TEMPO RatioTEMPO/Laccase RatioThis compound Attained (M)
Laccase/TEMPO System195.51:39:30.0712 researchgate.nettandfonline.comtandfonline.com

These tables summarize specific quantitative data points found in the search results regarding activation energy and this compound yield under particular reaction conditions.

Role in Aerosol Fragmentation and Cloud Chemistry

This compound plays a role in atmospheric aerosol and cloud chemistry, primarily as a product of the oxidation of larger organic molecules and as a contributor to the properties of atmospheric particles. Organic acids, including this compound, are significant components of atmospheric aerosols and cloud water, influencing particle formation, growth, acidity, and phase state. mdpi.com

This compound can be formed through the aqueous-phase oxidation of various precursors. One significant pathway involves the oxidation of methylglyoxal in the aqueous phase. In the presence of hydroxyl radicals (OH), pyruvic acid is a primary first-generation product, which can then undergo further reactions to form acetic acid, oxalic acid, and this compound. Oxalic and mesoxalic acids are mainly generated by the reaction of OH radicals with methylglyoxal and pyruvic acid. nih.gov

Another pathway for the formation of this compound in the aqueous phase is the heterogeneous oxidation of carboxylic acids by hydroxyl radicals in aerosols. Studies on the oxidation of citric acid aerosol at high relative humidity have shown that conjugate carboxylate groups, originating from acid-base equilibria, activate the formation of low molecular weight, highly oxidized products such as oxalic and this compound. This process involves acyloxy radical formation and carbon-carbon bond scission of alkoxy radicals. escholarship.orgosti.gov The subsequent hydration of carbonyl groups in these oxidized products increases aerosol hygroscopicity, leading to substantial water uptake and volume growth during oxidation. escholarship.orgosti.gov This highlights how the oxidative lifecycle of atmospheric aerosol is influenced by feedbacks between reactions that increase particle oxidation state and those that promote water uptake and acid-base chemistry. escholarship.orgosti.gov When coupled with free radical reactions, acid-base channels can lead to the formation of low molecular weight gas-phase products and a decrease in particle size, contributing to aerosol fragmentation. escholarship.orgosti.gov

Cloud droplets act as important media for the formation of organic acids like this compound. Water-soluble gases, such as glyoxal, can dissolve into cloud droplets and undergo oxidation to form dicarboxylic acids such as oxalic acid, which can then remain in the particle phase after the cloud droplets evaporate. copernicus.orgcopernicus.org While oxalic acid is often the most abundant dicarboxylic acid observed in atmospheric aerosols and is considered a tracer for aqueous processing, this compound is also a product of these aqueous-phase reactions. mdpi.comacs.orgnih.govnps.educopernicus.org The formation of oxalic and other small water-soluble acids in clouds impacts aerosol mass concentrations and acidity, and can also influence other aerosol properties such as morphology, hygroscopicity, optical properties, and size distribution of cloud-processed aerosol. acs.org

Research indicates that aqueous formation from glyoxal and other carbonyl compounds helps explain the atmospheric abundance of oxalic acid and the presence of oligomers in aerosols and clouds. nih.gov While this compound is not explicitly mentioned as frequently as oxalic acid in some studies regarding its abundance, its formation alongside oxalic acid from common precursors like methylglyoxal and through similar aqueous oxidation pathways suggests its contribution to the pool of oxidized organic species in atmospheric water. nih.govescholarship.org

The acidity of atmospheric water can influence the formation of organic acids. While this compound's hydration constant favors the hydrated form under acidic conditions, the dehydrated keto-form can predominate at neutral pH values, depending on the pKa values. copernicus.org

Studies using atmospheric chemistry models and simulation chambers have investigated the formation mechanisms of organic acids. While some models have focused on the gas-phase formation of smaller organic acids like formic acid, the importance of aqueous-phase reactions in forming dicarboxylic acids like oxalic and mesoxalic acids is increasingly recognized. copernicus.orgfz-juelich.de

Biochemical and Biological Significance of Mesoxalic Acid

Metabolic Pathways Involving Mesoxalic Acid

This compound plays a role in the intricate network of metabolic reactions within living systems. ontosight.ai

Role in Amino Acid Metabolism

This compound is involved in the degradation of certain amino acids. ontosight.ai For instance, glyoxylic acid, which can be produced from the deamination of glycine (B1666218), can be further metabolized, and this compound is related to this process. ontosight.aiuomustansiriyah.edu.iq While glycine deamination primarily yields glyoxylic acid, the connection of this compound to amino acid metabolism is noted in its involvement in downstream pathways. ontosight.aiuomustansiriyah.edu.iq

Role in Carbohydrate Metabolism

This compound participates in metabolic pathways related to carbohydrates. ontosight.ai While the direct conversion of major carbohydrates like glucose to this compound isn't a primary route, its involvement is seen in interconnected cycles. copbela.org For example, precursors synthesized in the photosynthetic pathway can be involved in the synthesis of oxalic acid, a compound related to this compound, suggesting an indirect link to carbohydrate metabolism in plants. tubitak.gov.tr

Involvement in Glyoxylate (B1226380) Metabolism

This compound is an intermediate in the metabolism of glyoxylate. ontosight.ai Glyoxylate can be degraded to products including tartronic semialdehyde and CO₂. asm.org Autoxidation of tartronic semialdehyde can yield mesoxalic semialdehyde, indicating a relationship within this metabolic route. asm.org Glyoxylate itself is a key intermediate in the glyoxylate cycle, which allows some organisms to convert fatty acids into carbohydrates. atamanchemicals.comwikipedia.org

Relationship to Oxalate (B1200264) Metabolism

This compound is related to the metabolism of oxalate. ontosight.ai Oxalate is a dicarboxylic acid that is a normal end product of mammalian metabolism and can also be obtained from the diet. nhri.org.twnih.gov High concentrations of oxalate can be toxic. ontosight.ainhri.org.tw Oxalic acid can be synthesized via several pathways, with glyoxylate and L-ascorbic acid being major precursors in plants. tubitak.gov.tr While this compound and oxalic acid are distinct compounds, their metabolic pathways are interconnected, and this compound's relation to oxalate metabolism has been noted. ontosight.aitubitak.gov.tr

Enzymatic Transformations of this compound

Enzymes play a crucial role in the transformations of this compound within biological systems.

Other Enzymatic Interconversions

In biological systems, this compound is involved in the degradation of certain amino acids and the metabolism of glyoxylate. ontosight.ai It can undergo enzymatic transformations, such as decarboxylation to form glyoxylic acid or reduction to malic acid, both of which are crucial components of cellular metabolic processes. ontosight.ai Serine-glyoxylate aminotransferase (SGAT), a pyridoxal (B1214274) 5'-phosphate enzyme, catalyzes the interconversion of L-serine and glyoxylate to hydroxypyruvate and glycine. nih.gov Studies using ketomalonate (this compound) as an alternative substrate for SGAT have indicated a rate-limiting protonation step of a quinonoid intermediate. nih.gov Glycerol (B35011), due to its hydroxyl groups, is a potential precursor for various high-value chemicals including this compound, and its oxidation can be catalyzed by various metals. researchgate.netpsu.edu

Biological Activities and Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated various biological activities, suggesting potential therapeutic applications.

Antiviral Agents (e.g., HIV-1 Reverse Transcriptase Inhibitors)

This compound and its derivatives have shown potential as antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase (RT). researchgate.netnii.ac.jp Mesoxalate (ketomalonic acid) has been reported to block HIV-1 reverse transcriptase, with an IC₅₀ of 2.2 μM. chemsrc.commedchemexpress.com The 4-chlorophenylhydrazone of this compound (CPHM) has been studied for its mechanism of inhibition against HIV-1 RT and has been shown to block RT translocation. nih.gov Research suggests that CPHM targets the RNase H activity of HIV-1 reverse transcriptase, with an IC₅₀ of 2.2 μM for the polymerase-independent RNase H activity. acs.org The dicarboxylic acid moiety of CPHM appears essential for its activity, potentially playing a role in enzyme binding. acs.org Divalent metal ions are required for the formation of ternary complexes with CPHM, and studies suggest the inhibitor may function by binding to enzyme-bound divalent metal cofactors. nih.govacs.org The K65R mutation in HIV-1 RT, which reduces affinity to phosphonoformic acid (PFA), increases affinity to CPHM, indicating that while the inhibitor binding sites may partly overlap, they are not identical. nih.gov Calcium mesoxalate trihydrate has also been noted to inhibit the translocation of HIV-1 reverse transcriptase. medchemexpress.commedchemexpress.eumedchemexpress.com

Potential in Diabetes Treatment (e.g., potassium mesoxalate)

The salt form of this compound, such as potassium mesoxalate, has found applications in the treatment of diabetes. researchgate.netnii.ac.jp Calcium mesoxalate trihydrate has also been indicated to have potential anti-diabetic activity and can promote B cell proliferation. medchemexpress.commedchemexpress.eumedchemexpress.com

Antimicrobial Properties

While the search results did not provide direct information on the antimicrobial properties of this compound itself, studies on derivatives of other organic acids, such as indole-2-carboxylic acid and 3-benzofurancarboxylic acid, have demonstrated antimicrobial activity against various bacteria and fungi. fabad.org.trmdpi.com Additionally, oxalic acid, a related dicarboxylic acid, has shown antibacterial activity against certain phytopathogenic bacteria. nih.gov This suggests that dicarboxylic acid structures, or derivatives incorporating such moieties, can possess antimicrobial characteristics, although specific data for this compound derivatives in this context were not extensively detailed in the provided results.

Agricultural Applications (e.g., as a varroacide)

This compound is being investigated for its potential use as a varroacide to control Varroa mites (Varroa destructor) in honey bee hives. usda.gov Varroa mites are significant parasites that negatively impact honey bee health and survival. epa.govusda.gov this compound is of interest in this application because it contains both an oxalic and formic acid moiety, which are organic acids already used as biopesticides for Varroa mite control. usda.govusda.govscientificbeekeeping.comyoutube.com Research is being conducted to test whether this compound can be used as a varroacide, including methods involving heating the compound to collect generated vapors. usda.gov This research aims to provide beekeepers with new tools to combat Varroa mites, especially as mites have developed resistance to conventional pesticides. usda.govepa.govusda.gov

Advanced Analytical Methodologies for Mesoxalic Acid Research

Chromatographic Techniques for Mesoxalic Acid Detection and Quantification

Chromatography plays a crucial role in separating this compound from other compounds in a mixture, enabling its subsequent detection and quantification. Various chromatographic approaches have been utilized, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being prominent examples. Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, often requiring derivatization of the acidic compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic acids, including this compound. shimadzu.comsigmaaldrich.com The separation of this compound by HPLC typically involves ion exchange or reversed-phase chromatography, depending on the matrix and other components present.

Research has demonstrated the use of ion exchange columns, such as an Aminex HPX-87C column, for the separation of this compound alongside other organic acids like tartronic acid, glyceraldehyde, glyceric acid, glycolic acid, and dihydroxyacetone. scielo.brresearchgate.netresearchgate.net In one study, optimized HPLC conditions for separating glycerol (B35011) oxidation products, including this compound, involved using a 3 mmol L⁻¹ sulfuric acid aqueous solution as the mobile phase at a flow rate of 0.5 mL/min and a column temperature of 70 °C. scielo.brresearchgate.netresearchgate.net Detection in such applications can be achieved using refractive index detectors (RID) coupled with UV detectors, where the UV detection monitors carbonyl groups present in carboxylic acids, ketones, and aldehydes at 210 nm. scielo.brcore.ac.uk

Method validation studies for HPLC analysis of similar organic acids have shown good linearity over specific concentration ranges, with high correlation coefficients. researchgate.netresearchgate.net Precision and accuracy, evaluated through parameters like coefficient of variation and recovery experiments, have also been reported within acceptable ranges for quantitative analysis. researchgate.net

An example of HPLC conditions used for the analysis of organic acids, which can be adapted for this compound, is presented in the following table based on research findings:

ParameterCondition
ColumnAminex HPX-87C ion exchange column scielo.brresearchgate.net
Mobile Phase3 mmol L⁻¹ Sulfuric acid aqueous solution scielo.brresearchgate.net
Flow Rate0.5 mL/min scielo.brresearchgate.net
Column Temperature70 °C scielo.brresearchgate.net
DetectionRID coupled with UV (210 nm) scielo.brcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of analytes, making it a powerful tool for this compound research, especially in complex matrices. tandfonline.comresearchgate.net This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

While specific detailed protocols for this compound LC-MS/MS were not extensively detailed in the search results, studies on the analysis of other organic acids like oxalic acid using LC-MS/MS provide insights into typical methodologies. These often involve anion exchange HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion mode. tandfonline.com Sample preparation may include steps like protein precipitation and acidification. tandfonline.com The use of internal standards, such as isotopically labeled compounds, is common for accurate quantification. tandfonline.com LC-MS methods have the advantage of positive identification based on specific ions and generally better sensitivity compared to LC methods with other detectors. researchgate.net

Predicted LC-MS/MS spectra for this compound in negative mode have been made available, providing characteristic fragmentation patterns at different collision energies (e.g., 10V, 20V, 40V) that can be used for identification. hmdb.cacontaminantdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the analysis of volatile and semi-volatile compounds. While this compound is a dicarboxylic acid and relatively non-volatile, it can be analyzed by GC-MS after derivatization, typically into more volatile esters. silae.itscielo.br Methylation is a common derivatization strategy for carboxylic acids for GC-MS analysis. silae.it

GC-MS has been applied in metabolomic studies to analyze various organic acids. amegroups.orgnih.gov Sample preparation for GC-MS analysis of carboxylic acids in plant materials, for instance, can involve steps like weighing the raw material, adding an internal standard, and methylation using agents like boron trichloride (B1173362) in methanol. silae.it The resulting methyl esters are then separated on a capillary column (e.g., Innowax) using a temperature program and detected by a mass spectrometer. silae.it Identification of compounds is often performed by comparing mass spectra with libraries such as NIST and WILEY. silae.it

While GC-MS can be used for organic acid analysis, some studies comparing GC and HPLC for quantifying organic acids have indicated that GC methods might present challenges with precision due to extensive sample manipulation required for derivatization. scielo.br

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structure and functional groups of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the detection of this compound, particularly if it is present in relatively pure form or if the matrix does not interfere significantly at its absorption wavelengths. Organic acids containing carbonyl groups, like this compound (which has a ketone and carboxylic acid carbonyls), can exhibit UV absorption. sigmaaldrich.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for elucidating the structure of organic molecules like this compound. It provides detailed information about the number and types of hydrogen and carbon atoms and their connectivity.

NMR spectroscopy has been used in studies involving this compound, for instance, in investigating its hydration state. copernicus.org While specific ¹H and ¹³C NMR spectral data for anhydrous this compound were not found, ¹H NMR spectra for this compound monohydrate (dihydroxymalonic acid) are available in spectral databases. spectrabase.comspectrabase.com These spectra would show characteristic signals corresponding to the protons and carbons in the hydrated structure, providing definitive evidence of its identity and purity. Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for complete structural confirmation of this compound and its hydrated form.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule based on their vibrational modes. For carboxylic acids and their salts in aqueous solutions, attenuated total reflection−infrared (ATR−IR) spectroscopy can be used to obtain spectra in the 4800−700 cm-1 range acs.org. Analysis of these spectra can reveal characteristic bands corresponding to different functional groups.

Specific IR absorption bands can be assigned to various species present in solutions of carboxylic acids. For instance, bands at 1723 cm-1 and 1257 cm-1 can be attributed to the double and single bonds of the un-ionized carboxylic acid group, respectively acs.org. The asymmetric stretch of the carboxylate anion (CO2-) typically appears around 1579 cm-1, while the symmetric stretch is observed near 1406 cm-1 acs.org. Noncarboxylic ethoxy groups may show a band at 1094 cm-1 acs.org.

Studies involving the analysis of various organic acids, including this compound, in alkaline media using FTIR spectroscopy have identified a pronounced peak around 1580 cm-1 researchgate.net. This peak is characteristic of several organic acids in alkaline conditions, including this compound, tartronic acid, oxalic acid, glyoxylic acid, malonic acid, and pyruvic acid researchgate.net. While this band is indicative, its presence alone is not sufficient to confirm the sole presence of this compound researchgate.net.

Further differentiation between tartronate (B1221331) and mesoxalate can be achieved by examining the peak at 1110 cm-1 researchgate.net. Other peaks in the IR spectrum can be attributed to different C3 products formed during reactions, such as those at 1076, 1310, 1326, and 1412 cm-1 for glycolate, glyoxal (B1671930), glyoxylate (B1226380), and oxalate (B1200264) researchgate.net.

IR spectroscopy has also been used to characterize derivatives of this compound, such as the dimethyl ester oxime, with specific bands indicating the presence of different functional groups spectrabase.com.

Electrochemical Methods for this compound Analysis

Electrochemical methods offer sensitive and versatile approaches for the analysis of organic compounds, including dicarboxylic acids like this compound. These methods often involve studying the oxidation or reduction behavior of the analyte at an electrode surface.

The electro-oxidation of this compound on polycrystalline platinum electrodes has been investigated in acidic media rsc.orgcapes.gov.brrsc.org. This process is described as an irreversible four-electron reaction that commences in the OH adsorption zone rsc.org. The nature of the platinum surface oxides significantly influences the oxidation process; for example, PtO oxides have been shown to inhibit this compound oxidation compared to PtOH oxides rsc.org.

The kinetics of this compound oxidation differ depending on whether it is adsorbed on an oxide-free or an oxidized platinum electrode rsc.org. Studies have observed two main processes: oxidation of this compound adsorbed at potentials lower than its oxidation potential, and oxidation of this compound on an oxidized surface rsc.org.

The presence of foreign metals can modify the electro-oxidation of this compound. For instance, adatoms of group V metals like arsenic (As), antimony (Sb), and bismuth (Bi) have shown different effects rsc.orgcapes.gov.brrsc.org. Arsenic and antimony typically exhibit an inhibition effect, largely due to a blocking effect and modification of the platinum surface rsc.orgcapes.gov.brrsc.org. Bismuth, on the other hand, can show a catalytic effect, potentially by preventing this compound adsorption on the oxide-free platinum surface through a blocking mechanism rsc.orgcapes.gov.brrsc.org.

Electrochemical techniques such as cyclic voltammetry, linear sweep voltammetry, and chronoamperometry are employed to evaluate the activity and stability of catalysts used in the electro-oxidation of compounds like glycerol, which can produce this compound as a product bohrium.comnih.gov. High-performance liquid chromatography is often used in conjunction with these electrochemical methods to analyze the reaction products, including this compound bohrium.comnih.gov. For example, in the electro-oxidation of glycerol, a bimetallic Pt-Pd/CNT catalyst showed a high selectivity (86.42%) for this compound production bohrium.comnih.gov.

Electrochemical platforms, including microfluidic spectro-electrochemical systems, are being developed to monitor multi-step reactions that may involve this compound as an intermediate or product researchgate.net. Surface-enhanced Raman scattering (SERS) can be used in these platforms to detect this compound researchgate.net.

Enzyme-Based Assays for this compound

Enzyme-based assays offer highly specific methods for the detection and quantification of particular analytes by utilizing the catalytic activity of enzymes. While direct enzyme-based assays specifically for this compound are less commonly detailed in the provided search results compared to methods for oxalate, the involvement of enzymes in the metabolism and potential detection of related compounds is noted.

This compound is functionally related to malonic acid and is an oxo dicarboxylic acid nih.gov. Enzymes involved in the metabolism of dicarboxylic acids and related compounds could potentially be relevant for indirect or coupled enzymatic assays. For instance, NAD-dependent mitochondrial malic enzyme is involved in the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749) and has been associated with this compound in databases hmdb.cadrugbank.com.

Enzyme-based methods, particularly those employing oxalate oxidase, are widely used for oxalate determination researchgate.net. While this compound is not oxalate, studies evaluating methods for oxalate analysis have sometimes considered whether compounds like this compound could interfere or be a source of oxalate generation during sample preparation, concluding they could be excluded in certain extraction methods researchgate.net. This suggests a need for specificity in enzyme-based assays when analyzing complex samples.

Furthermore, enzymes are directly involved in the synthesis or transformation of this compound in certain processes. For example, selective oxidation of glycerol to this compound can be achieved using a laccase enzyme in conjunction with a mediator like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) researchgate.nettandfonline.com. This enzymatic system highlights the role of enzymes in reactions producing this compound, which could potentially be leveraged in enzymatic detection schemes or coupled assays where the product (this compound) is measured. The kinetics of such enzymatic reactions, including the activation energy for steps leading to this compound formation, are studied to optimize production researchgate.nettandfonline.com.

Enzyme activity assays, such as the ABTS assay for laccase, are used to monitor the effectiveness of the enzyme in these conversion processes researchgate.net. While this measures the enzyme's activity rather than directly quantifying this compound, it is intrinsically linked to the potential for this compound production in an enzymatic system.

Computational and Theoretical Studies of Mesoxalic Acid

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are vital tools for determining various molecular properties, including optimized geometry, charge distribution, dipole moment, and the localization of electrophilic and nucleophilic reactivity ripublication.com. These methods, such as Density Functional Theory (DFT) and second-order perturbation theory (MP2), are used to study the electronic structure and interactions within molecules ripublication.commongoliajol.info. Theoretical calculations can determine electronic parameters like frontier molecular orbital (FMO) energy, softness, hardness, dipole moments, and electronegativity ripublication.com. Quantum chemical computation has become an essential tool for studying chemical problems, even surpassing experimental observations in some cases mongoliajol.info. Studies involving quantum chemical calculations have been applied to understand the behavior of organic acids in atmospheric chemistry scispace.com.

Molecular Dynamics Simulations of Mesoxalic Acid Interactions

Molecular dynamics (MD) simulations are powerful techniques that capture the behavior of molecules in atomic detail over time, relating interactions among virtual molecules to phenomenological observations and thermodynamic properties acs.orgnih.gov. These simulations are based on molecular mechanics force fields, which are derived from quantum mechanical calculations and experimental data nih.gov. MD simulations can be used to study the adsorption properties of organic acid molecules on surfaces, such as the adsorption of oxalic acid on hexagonal ice, highlighting the significant role of molecule-molecule and molecule-water interactions nih.gov. The methodology involves preparing the molecular system, adding solvent molecules and ions, assigning force field parameters (e.g., using force fields like COMPASS), and running simulations under specific ensembles (e.g., NPT) nih.govmdpi.com. MD simulations have been applied to study the interactions of metal ions with organic molecules, providing insights into aggregation mechanisms mdpi.com. While direct MD studies focused solely on this compound interactions were not extensively detailed in the search results, the principles and applications to similar organic acids and biomolecular systems are well-established acs.orgnih.govrsc.org.

Computational Modeling of Reaction Mechanisms

Computational modeling is extensively used to investigate the mechanisms of chemical reactions, providing insights into transition states and energy landscapes amazon.com.

Transition state analysis is a key aspect of computational reaction mechanism studies. Theoretical calculations can determine kinetic parameters and analyze transition states, such as concerted nonsynchronous six-membered cyclic transition states acs.org. Quantum chemical calculations are used to construct reaction models and identify transition states for various processes, including fragmentation pathways researchgate.net. The analysis of parameters like bond order and natural bond orbital charges can provide insights into the rate-determining steps of a reaction acs.org. Transition state calculations are relevant in understanding the degradation pathways of molecules like this compound, although detailed computational studies specifically on the transition states of this compound's degradation to oxalic acid were not explicitly detailed in the provided snippets umsystem.edu.

Mapping the energy landscape of a chemical system involves identifying stable structures (minima) and the transition states connecting them nih.govresearchgate.net. This provides a comprehensive view of the possible reaction pathways and their relative energies nih.govresearchgate.net. Computational frameworks exist to survey the potential energy landscape for molecular systems nih.govresearchgate.net. While the concept of energy landscapes is applied in computational studies of chemical reactions, including charge transfer reactions msu.edu, specific detailed energy landscape mapping studies focused solely on this compound reactions were not found in the provided search results. However, the general methodology is applicable to understanding the potential reaction pathways of this compound.

In Silico Docking Studies (e.g., with enzymes)

In silico docking studies are computational methods used to predict the preferred orientation (binding mode) of a molecule (ligand) when it is bound to another molecule, such as a protein or enzyme ijcce.ac.irmdpi.comresearchgate.net. These studies aim to estimate the binding affinity and understand the nature of the interactions between the ligand and its target mdpi.comresearchgate.net.

This compound derivatives have been the subject of in silico docking studies. For example, a this compound derivative known as CPHM has been studied for its interaction with HIV-1 Reverse Transcriptase (RT) nih.gov. Molecular models and in silico docking were used to gain structural insight into the binding modes of CPHM to RT, suggesting that the inhibitor binds to the polymerase active site nih.gov. These computational results were found to be in good agreement with experimental data nih.gov. This compound itself is described as blocking RT translocation, which aligns with the findings from docking studies on its derivatives targetmol.com.

In silico docking is a common approach to investigate the biological activities of compounds by examining their interactions with enzymes ijcce.ac.irmdpi.com. Studies on other molecules docking with enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and aldose reductase illustrate the application of this technique to understand enzyme inhibition and identify potential drug candidates ijcce.ac.irmdpi.comresearchgate.net. Docking scores are often used to evaluate the binding energy and potential inhibitory activity of the docked compounds mdpi.comresearchgate.net.

This compound is listed in databases like PubChem and DrugBank with associated PDB entries, indicating that its structure, or the structure of complexes containing it as a ligand, is available in the Protein Data Bank drugbank.comnih.gov. These structural data are fundamental for performing in silico docking studies.

Emerging Research Areas and Future Perspectives for Mesoxalic Acid

Mesoxalic Acid in Biomass Valorization and Bio-refinery Applications

The transition towards a bio-based economy has spurred research into converting renewable biomass into valuable chemicals. This compound is emerging as a key target in this field, particularly through the valorization of glycerol (B35011), a low-cost byproduct of biodiesel production.

A novel biocatalytic approach has been developed for the one-pot bioconversion of glycerol directly into this compound. rsc.org This cell-enzyme hybrid system utilizes Gluconobacter sp. expressing glycerol dehydrogenase, along with galactose oxidase and aldehyde dehydrogenase, to sequentially oxidize glycerol without the need for intermediate purification steps. rsc.org The inclusion of a cofactor regeneration system enhances the efficiency of this process, positioning it as a sustainable and potentially scalable alternative to traditional chemical synthesis routes. rsc.org This method not only provides a green pathway to this compound but also adds value to the biodiesel industry by utilizing its primary waste stream.

Research Highlights in Biomass Valorization:

FeedstockConversion MethodKey Enzymes/CatalystsProductSignificance
GlycerolCell-enzyme hybrid biocatalysisGlycerol dehydrogenase, Galactose oxidase, Aldehyde dehydrogenase, NADH oxidaseThis compoundSustainable and scalable "green" synthesis route from a biodiesel byproduct. rsc.org
Tartronic Acid / DihydroxyacetoneTEMPO-mediated oxidationTEMPOSodium MesoxalateEfficient oxidation of biomass-derivable precursors. nih.gov

Novel Catalytic Systems for this compound Synthesis and Transformation

Efficient synthesis and transformation of this compound are critical for its broader application. Research is actively exploring novel catalytic systems to improve yield, selectivity, and reaction conditions.

For synthesis, the oxidation of glycerol using bismuth(III) nitrate (B79036) is a known method. wikipedia.org More advanced systems focus on catalytic ozonation and electrocatalysis. For instance, copper oxide supported on mesoporous silica (B1680970) (CuO/SBA-15) has been shown to be an effective catalyst for the ozonation of this compound, a process relevant in wastewater treatment. nih.gov This heterogeneous catalytic system demonstrates higher efficiency in degrading this compound compared to non-catalytic ozonation, especially at lower pH values. rsc.org

Electrocatalysis offers another promising avenue. Studies on the oxidation of this compound on polycrystalline platinum electrodes modified with other metals have shown that the choice of metal can significantly influence the reaction. nih.gov For example, bismuth has a catalytic effect on the oxidation, while arsenic and antimony exhibit inhibitory effects. nih.gov Such findings are crucial for designing efficient electrochemical sensors or degradation systems for this compound.

Examples of Catalytic Systems:

Catalyst TypeReactionApplicationKey Findings
Heterogeneous (CuO/SBA-15)Catalytic OzonationWastewater TreatmentEnhanced degradation of this compound compared to non-catalytic methods. nih.govrsc.org
Electrocatalytic (Modified Pt electrode)OxidationChemical Synthesis / SensingBismuth enhances catalytic activity, while Arsenic and Antimony inhibit it. nih.gov
Biocatalytic (Hybrid system)Oxidation of GlycerolGreen ChemistryOne-pot conversion of glycerol to this compound with high yield. rsc.org

Structure-Activity Relationship Studies of this compound Derivatives

The concept of Structure-Activity Relationship (SAR) is fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netdrugdesign.org By making systematic modifications to a molecule, researchers can identify the key chemical features (pharmacophores) responsible for its therapeutic effects. targetmol.com

While comprehensive SAR studies on a wide range of this compound derivatives are still an emerging field, preliminary research has highlighted their potential. This compound itself is known to block HIV-1 reverse transcriptase (RT) translocation. rsc.org Its derivatives have been investigated for similar activity. For example, the 4-chlorophenylhydrazone of this compound was found to be an inhibitor of HIV-1 RT-catalyzed DNA strand transfer reactions. sapub.org

Furthermore, this compound derivatives are valuable precursors for synthesizing complex heterocyclic compounds with known biological activity. A notable example is the synthesis of quinoxaline (B1680401) derivatives. mdpi.com The condensation of this compound derivatives with o-phenylenediamine (B120857) can produce various quinoxaline structures, which are known to possess a wide range of pharmacological properties, including antibacterial, analgesic, and anticancer activities. mdpi.comdrugbank.com SAR studies on these resulting quinoxalines have shown, for instance, that the type and position of substituents on the aromatic rings are critical for their anticancer potency. drugbank.com These studies provide a roadmap for designing novel this compound-based compounds with optimized therapeutic profiles.

Environmental Fate and Atmospheric Significance of this compound

This compound's high reactivity and water solubility dictate its behavior and significance in the environment. In aquatic systems, it can be a byproduct of wastewater ozonation. rsc.org Studies have shown that it can be degraded through catalytic ozonation processes, for example, using copper oxide-based catalysts. nih.govresearchgate.net

In atmospheric science, this compound is of interest due to its potential role in the chemistry of aqueous particles and clouds. rsc.org While oxalic acid is recognized as the most abundant dicarboxylic acid in atmospheric aerosols and a key secondary organic aerosol (SOA) marker, the role of more complex acids like this compound is an area of active investigation. drugbank.comresearchgate.netnih.gov It is known that under acidic conditions, which are common in atmospheric aerosols, the equilibrium for α-oxocarboxylic acids like this compound favors the hydrated form (dihydroxymalonic acid). rsc.org This hydration can affect its physical and chemical properties, such as volatility and reactivity, influencing its persistence and impact on aerosol formation and growth. The environmental fate of the related compound, oxalic acid, is better understood; it biodegrades rapidly under both aerobic and anaerobic conditions and can form complexes with metal ions in water. rsc.orgrsc.org

Exploration of this compound in Materials Science

The unique trifunctional structure of this compound (two carboxylic acid groups and one ketone group) makes it an intriguing building block for novel materials, particularly in the fields of polymers and metal-organic frameworks (MOFs).

A significant application has been demonstrated in the synthesis of homochiral lanthanoid(III) mesoxalate MOFs. nih.gov In this context, the mesoxalate ligand acts as a chelating and bridging unit, connecting metal ions to form a two-dimensional corrugated layered structure. nih.gov These materials exhibit interesting luminescent and magnetic properties, opening doors for applications in sensors, optics, and catalysis. nih.gov

While direct polymerization of this compound is not widely reported, the use of the closely related oxalic acid in polymer science suggests potential pathways. Oxalic acid has been used as an initiator for the copolymerization of CO₂ and propylene (B89431) oxide to synthesize polyols, which are precursors to polyurethanes. rsc.orgdiva-portal.org It is also a monomer for creating chemically recyclable oxalate (B1200264) polyesters. Given its structural similarities, this compound could potentially be explored for creating functional polymers with unique properties, such as enhanced cross-linking capabilities due to its central carbonyl group.

Advanced Applications in Drug Discovery and Development

This compound and its derivatives have shown significant promise in drug discovery, primarily as enzyme inhibitors. The core structure serves as a scaffold for designing molecules that can interact with the active sites of specific biological targets.

The most notable finding is the activity of this compound derivatives as inhibitors of HIV-1 reverse transcriptase (RT). sapub.org RT is a crucial enzyme for the replication of the HIV virus, and its inhibition is a cornerstone of antiretroviral therapy. Mesoxalate has been shown to block the translocation step of RT, a key part of the DNA synthesis process, with an IC₅₀ value of 2.2 μM. sapub.org This discovery has spurred further investigation into derivatives that could offer improved potency and pharmacological properties.

Beyond antiviral applications, the role of this compound as a precursor for other biologically active compounds, such as quinoxalines, is also significant. mdpi.com The ability to synthesize diverse libraries of these compounds allows for screening against a wide range of diseases, including cancer and bacterial infections, further cementing the importance of this compound as a versatile starting material in medicinal chemistry. mdpi.comdrugbank.com

Challenges and Opportunities in this compound Research

The expanding research into this compound presents both challenges and significant opportunities for future development.

Challenges:

Cost and Availability: A primary challenge is the high production cost associated with current chemical synthesis methods. rsc.org This limits its use in large-scale applications and makes it an expensive starting material for research.

Reactivity and Stability: The inherent reactivity of this compound, particularly its tendency to hydrate (B1144303) to form dihydroxymalonic acid, can complicate its handling, purification, and reaction control. wikipedia.org

Limited Toxicological Data: Comprehensive toxicological and safety profiles for this compound and its many potential derivatives are not yet fully established, which is a necessary step for applications in pharmaceuticals and materials that come into contact with humans.

Opportunities:

Sustainable Production: The development of biocatalytic routes from renewable feedstocks like glycerol is a major opportunity. rsc.org Scaling up these processes could drastically reduce the cost and environmental impact of this compound production.

Catalyst Development: There is a clear opportunity for designing more efficient and selective catalysts for both the synthesis of this compound and its conversion into high-value derivatives. nih.govnih.gov

Pharmaceutical Innovation: The proven activity of its derivatives against targets like HIV-1 RT provides a strong foundation for developing new therapeutic agents. sapub.org Exploring SARs for different biological targets is a fertile area for drug discovery.

Advanced Materials: The use of mesoxalate in creating functional MOFs is just beginning to be explored. nih.gov There is vast potential in designing novel polymers, cross-linkers, and hybrid materials with unique thermal, mechanical, or optical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.